7-methoxy-3-(2-methoxyphenyl)-2-methyl-4H-chromen-4-one
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Overview
Description
7-methoxy-3-(2-methoxyphenyl)-2-methyl-4H-chromen-4-one is a synthetic organic compound belonging to the class of flavonoids. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound, with its unique structural features, has garnered interest in various fields of scientific research.
Mechanism of Action
Based on its structure, “7-methoxy-3-(2-methoxyphenyl)-2-methylchromen-4-one” is a type of flavonoid . Flavonoids are a diverse group of phytonutrients (plant chemicals) found in almost all fruits and vegetables. They are known for their beneficial effects on health due to their antioxidant properties .
This twisted configuration may increase the likelihood of interactions with bioactive molecules, potentially leading to biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methoxy-3-(2-methoxyphenyl)-2-methyl-4H-chromen-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-methoxybenzaldehyde with 4-methoxyacetophenone in the presence of a base such as sodium hydroxide. The reaction mixture is then subjected to cyclization under acidic conditions to form the chromenone ring system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
7-methoxy-3-(2-methoxyphenyl)-2-methyl-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chromenone ring to dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted chromenones, depending on the specific reagents and conditions used.
Scientific Research Applications
7-methoxy-3-(2-methoxyphenyl)-2-methyl-4H-chromen-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its anticancer activity and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
7-methoxy-2-phenyl-4H-chromen-4-one: Lacks the additional methoxy group on the phenyl ring.
3-(2-methoxyphenyl)-2-methyl-4H-chromen-4-one: Lacks the methoxy group on the chromenone ring.
7-hydroxy-3-(2-methoxyphenyl)-2-methyl-4H-chromen-4-one: Contains a hydroxyl group instead of a methoxy group.
Uniqueness
The presence of both methoxy groups on the chromenone and phenyl rings in 7-methoxy-3-(2-methoxyphenyl)-2-methyl-4H-chromen-4-one imparts unique chemical and biological properties. This structural feature enhances its potential as an antioxidant and anti-inflammatory agent, making it a valuable compound for further research and development.
Properties
IUPAC Name |
7-methoxy-3-(2-methoxyphenyl)-2-methylchromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O4/c1-11-17(13-6-4-5-7-15(13)21-3)18(19)14-9-8-12(20-2)10-16(14)22-11/h4-10H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHVCLWHHADHAGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC)C3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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